molecular formula C15H12N2O2 B2573844 Methyl 1-phenylbenzoimidazole-6-carboxylate CAS No. 220495-77-2

Methyl 1-phenylbenzoimidazole-6-carboxylate

Cat. No.: B2573844
CAS No.: 220495-77-2
M. Wt: 252.273
InChI Key: RIIGOZIXLFQUIQ-UHFFFAOYSA-N
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Description

Methyl 1-phenylbenzoimidazole-6-carboxylate is a chemical compound with the molecular formula C15H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-phenylbenzoimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenylbenzoimidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Methyl 1-phenylbenzoimidazole-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-phenylbenzoimidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents. The compound’s structure allows it to interact with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-phenylbenzoimidazole-6-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-phenylbenzoimidazole-6-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The compound's benzimidazole core allows it to bind to DNA and proteins, disrupting their normal functions. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : This action disrupts cell division and has implications for cancer treatment.
  • DNA Intercalation : The compound can insert itself between DNA bases, affecting replication and transcription processes.
  • Enzyme Inhibition : It inhibits various enzymes critical for cellular function, including topoisomerases and kinases, which are essential in cancer cell proliferation.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound has significant anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple pathways, including:

  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation.
  • Cytotoxicity : The compound demonstrates cytotoxic effects against different cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and OVCAR-3 (ovarian cancer) with IC50 values ranging from 9.73 to 14.88 μM .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably:

  • Biofilm Inhibition : this compound exhibits biofilm inhibitory activity against Pseudomonas aeruginosa and other biofilm-forming bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related benzimidazole derivatives:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity
This compound9.73 - 14.88Moderate
Methyl 1-benzylbenzoimidazole-6-carboxylate12.47 - 19.53Weak
Methyl 3-phenylbenzimidazole-5-carboxylate10.34 - 16.09Moderate

This table illustrates that while all compounds exhibit anticancer properties, this compound stands out for its potency and broader range of biological activities.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, suggesting its potential as a therapeutic agent for lung cancer .
  • Antimicrobial Efficacy Against Biofilms : A study assessed the compound's ability to disrupt biofilms formed by Pseudomonas aeruginosa. Results indicated a marked decrease in biofilm density when treated with the compound, highlighting its potential as an anti-infective agent .

Properties

IUPAC Name

methyl 3-phenylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGOZIXLFQUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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